molecular formula C6H4N2O B1345529 2-Cyano-3-hydroxypyridine CAS No. 932-35-4

2-Cyano-3-hydroxypyridine

Cat. No. B1345529
CAS RN: 932-35-4
M. Wt: 120.11 g/mol
InChI Key: XTVFTOVNAKNVQK-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxypyridine is a chemical compound that belongs to the class of organic compounds known as cyanopyridines. These compounds are characterized by the presence of a cyano group attached to a pyridine ring. The specific structure of 2-cyano-3-hydroxypyridine includes a hydroxy group at the third position, which significantly influences its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of cyanopyridine derivatives, including 2-cyano-3-hydroxypyridine, can be achieved through various methods. One approach involves the condensation of aldehydes, ketones, malononitrile, and ammonium acetate in a one-pot reaction catalyzed by ytterbium perfluorooctanoate [Yb(PFO)3], which is an efficient and environmentally friendly method9. Another method includes the synthesis of 2-chloro-5-hydroxynicotinonitrile as an intermediate in the total synthesis of hydroxylated metabolites of related cyanopyridine compounds .

Molecular Structure Analysis

The molecular and crystal structure of cyanopyridine derivatives has been extensively studied. For instance, the crystal structures of 2- and 3-cyanopyridine isomers have been determined using low-temperature X-ray single crystal experiments, revealing the nature of intermolecular contacts and hydrogen bond type interactions . Additionally, the molecular structure, as well as IR and Raman spectra of 2-hydroxy-3-cyano-4-methylpyridine, have been analyzed using quantum chemical calculations, highlighting the role of hydrogen bonds in the stabilization of the structure .

Chemical Reactions Analysis

2-Cyano-3-hydroxypyridine and its derivatives exhibit a range of chemical reactivities. For example, the reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine have been studied, leading to the formation of various heterocyclic compounds through acid-catalyzed and base-catalyzed procedures . The chemistry of 2-amino-3-cyanopyridines has also been reviewed, presenting a comprehensive survey of their preparation methods and chemical reactivity, which are important for synthesizing novel heterocyclic systems .

Physical and Chemical Properties Analysis

Cyanopyridine derivatives possess unique optical and electrochemical properties. New cyanopyridine derivatives with different alkoxy substituents have been synthesized to study their optical and electrochemical properties, revealing good solubility in organic solvents and potential use as optoelectronic materials . The synthesis of 2-methoxypyridine-3,4-dicarbonitriles and related compounds has also been explored, with some derivatives exhibiting intense fluorescence and antiphlogistic activity10.

Scientific Research Applications

  • Biology and Natural Products

    • 2-pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology . They are often found in natural products .
  • Dyes

    • 2-pyridones are used in the synthesis of dyes . The specific methods of application or experimental procedures would depend on the type of dye being synthesized.
  • Fluorescent Materials

    • 2-pyridones are used in the creation of fluorescent materials . These materials have a wide range of applications, from biological imaging to optoelectronic devices.
  • Synthesis of Biologically Active Molecules

    • 2-pyridones have been used in the synthesis of biologically active molecules with anti-thrombin activity . These molecules exhibited excellent activity as thrombin inhibitors .
  • Catalytic Activity

    • 2-pyridones have been known to exhibit catalytic activity . They can act as catalysts in various chemical reactions .
  • Coordination Chemistry

    • In coordination chemistry, 2-pyridones can act as ligands to form complexes with various metals .

“2-Cyano-3-hydroxypyridine” is a key component in the synthesis of 2-pyridones , which are important heterocyclic compounds with versatile applications in different areas . Here are some additional applications of 2-pyridones that might involve “2-Cyano-3-hydroxypyridine”:

  • Multicomponent Reactions

    • 2-Pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . This review provides a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .
  • Synthesis of Amino-Substituted-2-Pyridone

    • A novel synthesis of amino-substituted-2-pyridone has been reported. This reaction was carried out using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .
  • Synthesis from 2-Fluoro Pyridine

    • The π-deficient 2-fluoro pyridine system was used as a substrate. The reaction of 2-fluoro pyridine under certain conditions led to the formation of 2-pyridone .
  • Synthesis of Biologically Active Molecule with 2-Pyridone Scaffold

    • A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to the molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .
  • Metal-Catalyzed Synthesis

    • An interesting metal-catalyzed synthesis of 2-pyridone through cross-coupling has been developed. This method was used to obtain 1,5-di(hetero)arylpyridin-2(1H)-ones, which are biological compounds with wide applications .
  • Cyclization Reaction

    • The cyclization reaction in forming 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides. Using 1,4-diazabicyclo[2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol, a high yield of pyridones was achieved .

Safety And Hazards

2-Cyano-3-hydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust, mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a challenge . Future research may focus on finding low-carbon and sustainable routes for hydroxypyridine preparation .

properties

IUPAC Name

3-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVFTOVNAKNVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239324
Record name 3-Hydroxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-hydroxypyridine

CAS RN

932-35-4
Record name 3-Hydroxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GC Mulqueen, G Pattenden, DA Whiting - Tetrahedron, 1993 - Elsevier
… 2-Cyano-3-hydroxypyridine (14). - The cyanopyridine was prepared (-45%) from the … 0.833mmol)) and 2-cyano-3-hydroxypyridine (100mg. 0.833mmol) in methanol (5ml). The solution …
Number of citations: 95 www.sciencedirect.com
SD Kuduk, RM DiPardo, MG Bock - Organic Letters, 2005 - ACS Publications
… Treatment of 2-cyano-3-nitropyridine with TBAF under the standard reaction conditions (Table 1, entry 6) yielded the expected product, as well as 2-cyano-3-hydroxypyridine (15% yield)…
Number of citations: 82 pubs.acs.org
FW Broekman, A Van Veldhuizen… - Recueil des Travaux …, 1962 - Wiley Online Library
… hydroxide solution at the boil, the evolved ammonia being collected and titrated with 0.1 N hydrochloric acid after blank experiments had demonstrated that 2-cyano-3-hydroxypyridine …
Number of citations: 5 onlinelibrary.wiley.com
JA Hasbun - 1972 - search.proquest.com
… to give trace amounts of the 2-cyano-3-hydroxypyridine (85) as the only product. …
Number of citations: 2 search.proquest.com
H Vorbrueggen - Accounts of chemical research, 1995 - ACS Publications
… protected by silylation, after transsilylation with methanol, 2-cyano-3-hydroxypyridine (59) in 90% yield. It is noteworthy that all these reactions with trimethylsilyl cyanide can be …
Number of citations: 149 pubs.acs.org
G Saint-André, M Kliachyna, S Kodepelly… - Tetrahedron, 2011 - Elsevier
… N-methyl-2-cyano-3-hydroxypyridine iodide (221 mg, 0.84 mmol) and hydroxylamine (50 wt % in H 2 O, 5 equiv) in methanol were refluxed for 18 h. The reaction mixture was allowed to …
Number of citations: 72 www.sciencedirect.com
F Leroy, M Bigan, D Blondeau - Synthetic communications, 1997 - Taylor & Francis
… 2-cyano-3-hydroxypyridine 6 (1.2 g, 10 mmol) is dissolved in hot ethanol (55 mL), ammoniacal solution (28% in water, 10 mL) and palladium (lO0/o on charcoal, 0.8 g) are added and …
Number of citations: 5 www.tandfonline.com
JR Lewis - Natural Product Reports, 1996 - pubs.rsc.org
… 5 1) is heated with 2-cyano-3-hydroxypyridine 85 in the presence of triethylamine (9-desferrithiocin 86 was generated in 97% yield (Scheme 5).34 …
Number of citations: 54 pubs.rsc.org
G Saint-André - 2009 - publication-theses.unistra.fr
Les réactivateurs de l’AChE sont des composants importants dans le traitement des intoxications liées aux inhibiteurs organophosphorés tels que le VX. Nous avons vu que le …
Number of citations: 2 publication-theses.unistra.fr

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